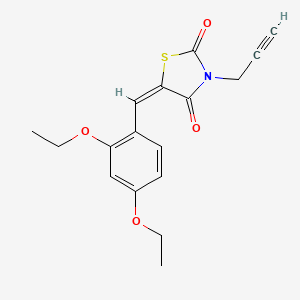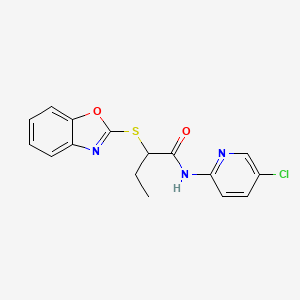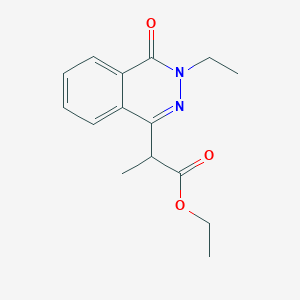
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as DAB389IL-2, is a fusion protein that has been extensively studied for its potential applications in cancer treatment. This protein is a combination of diphtheria toxin and interleukin-2, which allows it to target and kill cancer cells while leaving healthy cells intact. In
Wissenschaftliche Forschungsanwendungen
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors. The protein works by binding to cancer cells and entering them, where it inhibits protein synthesis and causes cell death. Because it targets cancer cells specifically, it has the potential to be a highly effective treatment with minimal side effects.
Wirkmechanismus
The mechanism of action for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the binding of the protein to cancer cells. The protein is taken up by the cells and enters the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2. This leads to cell death and the destruction of the cancer cells.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, which can help to eliminate cancer cells. In addition, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is that it is highly specific for cancer cells, which makes it a powerful tool for studying cancer biology. However, one limitation is that it can be difficult to produce and purify the protein, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of new methods for producing and purifying the protein, which could make it more accessible for research and clinical use. Another area of focus is the development of new cancer therapies based on 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, such as combination therapies with other drugs or immunotherapies. Finally, there is a need for further research on the mechanisms of action of 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, which could lead to new insights into cancer biology and the development of more effective treatments.
Synthesemethoden
The synthesis method for 5-(2,4-diethoxybenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione involves the genetic engineering of two proteins, diphtheria toxin and interleukin-2. The genes for these proteins are combined and expressed in a bacterial host, which produces the fusion protein. The protein is then purified and tested for activity.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-4-9-18-16(19)15(23-17(18)20)10-12-7-8-13(21-5-2)11-14(12)22-6-3/h1,7-8,10-11H,5-6,9H2,2-3H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGSWLAQGKKJQC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)

![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)